molecular formula C16H13N3 B13899602 N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine

Cat. No.: B13899602
M. Wt: 247.29 g/mol
InChI Key: XHCZODDCXKJIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Ethynylphenyl)methyl]-2H-indazol-6-amine is a chemical compound of interest in medicinal chemistry and oncology research, specifically designed for Research Use Only. It features an indazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure incorporates a (3-ethynylphenyl)methyl group, a motif seen in other investigational compounds . Indazole derivatives are prominent in pre-clinical research as kinase inhibitors . For instance, related compounds like pazopanib are multi-kinase inhibitors that block vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and other targets, leading to the inhibition of angiogenesis and tumor growth . Other indazole-based molecules, such as Linifanib, function as multi-targeted ATP-competitive tyrosine kinase inhibitors, where the indazole structure is a key hinge-binding fragment . The structural features of this compound, including the ethynyl linker, make it a valuable intermediate for further chemical exploration using modern synthetic methods, such as visible light-mediated heterodifunctionalization, to rapidly assemble more complex, biologically active indazole scaffolds from alkyne feedstocks . Researchers can utilize this compound as a key building block for synthesizing novel derivatives or as a probe for studying signal transduction pathways in hyperproliferative diseases.

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N-[(3-ethynylphenyl)methyl]-1H-indazol-6-amine

InChI

InChI=1S/C16H13N3/c1-2-12-4-3-5-13(8-12)10-17-15-7-6-14-11-18-19-16(14)9-15/h1,3-9,11,17H,10H2,(H,18,19)

InChI Key

XHCZODDCXKJIFG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CNC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Preparation Methods

Preparation of the 2H-indazol-6-amine Core

The 2H-indazol-6-amine scaffold is typically prepared via reduction of a 6-nitroindazole derivative. For example, 2,3-dimethyl-6-nitro-2H-indazole can be reduced to the corresponding 6-amino compound using tin(II) chloride in acidic media (HCl) at low temperature (0 °C), with high yields (~95%) reported. The reaction involves stirring the nitro compound in 2-methoxyethyl ether, followed by dropwise addition of tin(II) chloride solution and subsequent isolation of the amine hydrochloride salt by filtration and washing.

Step Reagents & Conditions Yield Notes
Reduction 2,3-dimethyl-6-nitro-2H-indazole, SnCl2, conc. HCl, 0 °C, 30 min stirring 95% Precipitate formed, isolated by filtration

This reduction step is crucial as it provides the amino functionality at the 6-position necessary for further functionalization.

Alternative Synthetic Routes and Modifications

Other synthetic approaches involve:

  • Functionalization of the indazole amine with chloropyrimidine derivatives to form N-substituted products, which can then be further modified by methylation or other alkylations using cesium carbonate and methyl iodide in DMF at room temperature.
  • Reductive amination or alkylation steps to introduce the benzyl substituent on the indazole amine nitrogen, often using sodium borohydride and paraformaldehyde under reflux conditions in methanol.
Step Reagents & Conditions Yield Notes
Alkylation 2,3-dimethyl-6-aminoindazole hydrochloride, sodium methoxide, paraformaldehyde, sodium borohydride, methanol, reflux and room temp 93.9% Monitored by TLC, product isolated by filtration

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Reduction of nitro to amine SnCl2, conc. HCl, 0 °C, 30 min stirring 95 Formation of 2H-indazol-6-amine core
2 Sonogashira coupling Pd(PPh3)2Cl2, CuI, Et3N, CH3CN, rt, 16 h 85 Installation of ethynylphenyl substituent
3 Alkylation (Reductive amination) Sodium methoxide, paraformaldehyde, NaBH4, MeOH, reflux/rt 93.9 Introduction of benzyl group on amine
4 Methylation Cs2CO3, MeI, DMF, rt overnight 83-90 Further N-substitution modifications

Research Findings and Considerations

  • The reduction of nitroindazole derivatives using tin(II) chloride is efficient and yields stable amine hydrochloride salts suitable for further reactions.
  • Palladium-catalyzed Sonogashira coupling is a robust method for installing ethynyl groups on the indazole ring, with mild conditions and good yields.
  • Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions; sodium borohydride reduction after paraformaldehyde addition is effective for reductive amination.
  • Purification typically involves chromatographic techniques or precipitation methods to isolate pure compounds.
  • Inert atmosphere and low temperatures are often necessary to maintain reaction selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of substituents like halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

Based on the search results, here's what is known about the applications of indazole derivatives, focusing on "N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine" and related compounds:

Scientific Research Applications of Indazole Derivatives

Indazole compounds are nitrogenous heterocycles that have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis properties . At least 43 indazole-based therapeutics are currently in clinical use or undergoing clinical trials .

Key structural features and applications:

  • H-indazole-3-amine structure: This is an effective hinge-binding fragment found in Linifanib, where it binds effectively with the hinge region of tyrosine kinase .
  • 1H-indazole-3-amide: This structure plays a crucial role in enhancing the antitumor activity of Entrectinib .
  • Entrectinib: Functions as an anaplastic lymphoma kinase (ALK) inhibitor .
  • Pazopanib: Acts as a multi-kinase inhibitor .
  • Niraparib: Serves as a PARP1/PARP2 inhibitor .
  • Linifanib: Functions as a multi-targeted ATP-competitive tyrosine kinase inhibitor .
  • Asitinib: Acts as an intravascular epidermal growth factor receptor (VEGFR) inhibitor .

Antitumor Activity:

  • Compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
  • Compound 6o can affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
  • Most of the synthesized compounds (6a u ) exhibited significant antiproliferative activity against K562 cells .
  • The presence of para-fluorine is crucial for antitumor activity .

Mechanism of Action

The mechanism of action of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The indazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Example Compounds :

  • N-(2′-Chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3)
  • N-(2′-Arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives

Structural Differences :

  • The target compound features a 3-ethynylphenylmethyl group, while pyrimidinyl analogs substitute this with a chloropyrimidinyl or arylaminepyrimidinyl group.
  • The pyrimidinyl derivatives retain methyl groups at positions 2 and 3 of the indazole ring, similar to the target compound .

Synthesis :
Pyrimidinyl analogs are synthesized via nucleophilic substitution reactions. For example, N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine is prepared by alkylation of 3-methyl-6-nitro-1H-indazole, followed by catalytic reduction and substitution with chloropyrimidine .

The chloro-substituted pyrimidine may enhance reactivity in binding to kinase targets, while arylamine substituents could improve solubility or pharmacokinetics .

Quinazoline-Based Analogs (e.g., Erlotinib)

Example Compound :

  • Erlotinib Hydrochloride (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride)

Structural Differences :

  • Erlotinib replaces the indazole core with a quinazoline scaffold but retains the 3-ethynylphenyl substituent.
  • Additional bis(2-methoxyethoxy) groups on the quinazoline enhance solubility and target specificity for epidermal growth factor receptor (EGFR) .

Synthesis :
Erlotinib is synthesized via nucleophilic substitution, with piperazine used to remove chlorinated byproducts during purification. This highlights the importance of ethynylphenyl groups in maintaining structural integrity during synthesis .

Bioactivity: Erlotinib is a clinically approved EGFR tyrosine kinase inhibitor used in non-small cell lung cancer. The ethynylphenyl group contributes to hydrophobic interactions in the ATP-binding pocket of EGFR, while the quinazoline scaffold provides a planar structure for π-π stacking .

Other Indazol-6-Amine Derivatives

Example Compounds :

  • 2H-Indazol-6-amine, N-(2-chloro-4-pyrimidinyl)-2,3-dimethyl (CAS 367-21-2214)
  • N-(3-Chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide

Structural Differences :

  • These compounds vary in substituents (e.g., chlorophenyl , dimethoxyquinazoline ) but retain the indazol-6-amine backbone.
  • The absence of an ethynyl group may reduce metabolic stability compared to the target compound .

Bioactivity: Limited data are available, but chloro and methoxy groups are commonly employed to modulate electronic properties and binding affinity in kinase inhibitors .

Critical Analysis and Implications

  • Ethynyl vs. Pyrimidinyl Groups : The ethynylphenyl group in the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative metabolism compared to chloropyrimidinyl groups. However, pyrimidinyl analogs may exhibit stronger hydrogen-bonding interactions with kinase targets .
  • Indazole vs. Quinazolines, like erlotinib, benefit from extended planar structures for target engagement .
  • Synthetic Challenges : The ethynyl group requires careful handling during synthesis to avoid side reactions, as seen in erlotinib’s purification process using piperazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.